
Phényl-pyridazin-3-yl-méthanone
Vue d'ensemble
Description
Phenyl-pyridazin-3-yl-methanone is a heterocyclic compound that contains a pyridazine ring fused with a phenyl group. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyridazine derivatives, including phenyl-pyridazin-3-yl-methanone, have been shown to possess a wide range of biological activities, making them valuable in drug discovery and development .
Applications De Recherche Scientifique
Phenyl-pyridazin-3-yl-methanone has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, neurological disorders, and metabolic conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
Target of Action
Phenyl-pyridazin-3-yl-methanone is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities .
Mode of Action
For instance, some pyridazinone derivatives act as inhibitors of the COX enzymes, blocking the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .
Biochemical Pathways
Given the known activities of pyridazinone derivatives, it can be inferred that the compound may influence pathways related to inflammation and pain perception, among others .
Result of Action
Given the known activities of pyridazinone derivatives, it can be inferred that the compound may exert anti-inflammatory and analgesic effects, among others .
Analyse Biochimique
Biochemical Properties
Phenyl-pyridazin-3-yl-methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity .
Cellular Effects
Phenyl-pyridazin-3-yl-methanone influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of specific genes .
Molecular Mechanism
The molecular mechanism of action of Phenyl-pyridazin-3-yl-methanone involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl-pyridazin-3-yl-methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Phenyl-pyridazin-3-yl-methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have shown that high doses of the compound can cause adverse effects, such as organ damage and altered physiological functions .
Metabolic Pathways
Phenyl-pyridazin-3-yl-methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Phenyl-pyridazin-3-yl-methanone within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or binding proteins. Its localization and accumulation within cells can influence its efficacy and toxicity. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
Phenyl-pyridazin-3-yl-methanone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenyl-pyridazin-3-yl-methanone typically involves the cyclization of phenylhydrazone derivatives. One common method is the reaction of phenylhydrazine with levulinic acid, followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds .
Industrial Production Methods: Industrial production of phenyl-pyridazin-3-yl-methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl-pyridazin-3-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridazinone derivatives, which exhibit enhanced pharmacological properties .
Comparaison Avec Des Composés Similaires
Phenyl-pyridazin-3-yl-methanone can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its diverse pharmacological activities, including antihypertensive and antiplatelet effects.
Pyrimidine: Another diazine derivative with significant biological activities, often used in antiviral and anticancer therapies.
Pyrazine: Exhibits antimicrobial and antitumor properties, commonly used in medicinal chemistry
Uniqueness: Phenyl-pyridazin-3-yl-methanone stands out due to its versatile pharmacophore, allowing for easy functionalization and the development of a wide range of biologically active compounds .
Propriétés
IUPAC Name |
phenyl(pyridazin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSVBMVZLRATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451669 | |
| Record name | Phenyl-pyridazin-3-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60906-52-7 | |
| Record name | Phenyl-pyridazin-3-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


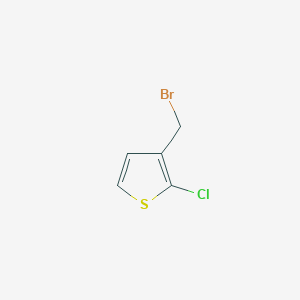

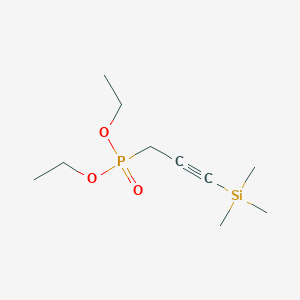
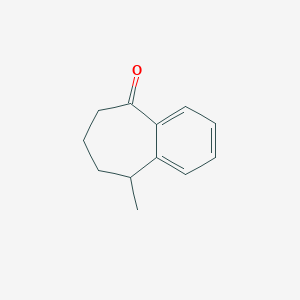
![2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B1366735.png)
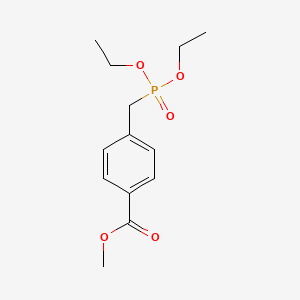

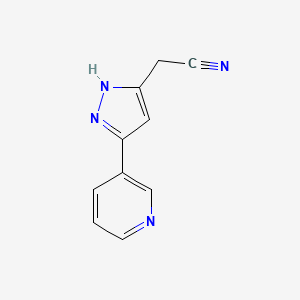
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
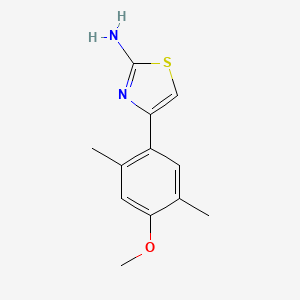
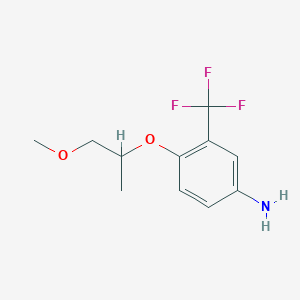
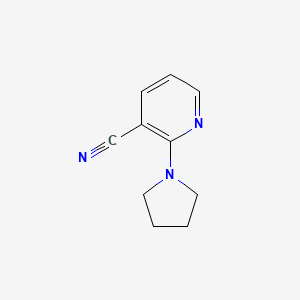
![4-Methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1366766.png)
